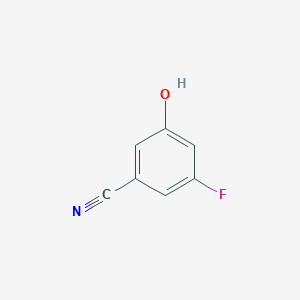

3-Fluoro-5-hydroxybenzonitrile

描述

Significance of Halogenated Benzonitriles in Chemical Sciences

Halogenated benzonitriles, which are benzene (B151609) rings substituted with one or more halogens (such as fluorine, chlorine, bromine, or iodine) and a nitrile group (-C≡N), are a particularly important class of compounds. google.com The nitrile group is a versatile functional group that can be converted into other functionalities like amines, amides, and carboxylic acids, making these compounds valuable building blocks in organic synthesis. numberanalytics.comethz.ch

The presence of halogens further enhances their utility. For instance, fluorinated benzonitriles are investigated for their potential in medicinal chemistry, as the fluorine atoms can improve a drug's metabolic stability and bioavailability. Some have even been studied for their potential anticancer and anti-HIV activities. Halogenated benzonitriles also serve as key intermediates in the production of agrochemicals, such as herbicides. google.com In materials science, the unique electronic properties and the ability of the nitrile group to coordinate with metals make aryl nitriles useful for creating advanced materials like polymers and metal-organic frameworks. numberanalytics.comchinesechemsoc.org

The synthesis of these compounds has evolved over time, with methods like the Sandmeyer reaction being one of the earliest. numberanalytics.com Modern techniques often involve transition-metal-catalyzed cyanations of aryl halides, which have become a convenient way to produce a diverse range of aryl nitriles. chinesechemsoc.orgresearchgate.net

Research Trajectory of 3-Fluoro-5-hydroxybenzonitrile and Related Aryl Nitriles

This compound is a specific halogenated benzonitrile (B105546) that has garnered interest in recent chemical research. smolecule.com Its structure, featuring a fluorine atom, a hydroxyl group, and a nitrile group on a benzene ring, gives it a unique combination of properties. smolecule.com The first reported synthesis of this compound appears to be relatively recent, highlighting its status as a compound of emerging interest. smolecule.com

Research into this compound has explored its potential as an intermediate in the synthesis of more complex molecules. google.comacs.org For example, it has been used as a starting material in the preparation of intermediates for pharmaceutically active compounds. google.com The presence of multiple functional groups allows for a variety of chemical transformations. The hydroxyl group can undergo reactions like etherification, while the fluorine atom can be replaced through nucleophilic substitution, and the nitrile group can be reduced to an amine. smolecule.com

While specific applications are still being explored, its structural features suggest potential in medicinal chemistry. smolecule.com For instance, it has been investigated for its potential to inhibit certain enzymes involved in drug metabolism. smolecule.com The broader class of aryl nitriles, to which this compound belongs, is widely recognized for its importance in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. numberanalytics.comchinesechemsoc.org The ongoing development of new synthetic methods continues to expand the accessibility and utility of these valuable chemical building blocks. chinesechemsoc.orgresearchgate.net

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| Molecular Formula | C7H4FNO | smolecule.comnih.govscbt.com |

| Molecular Weight | 137.11 g/mol | smolecule.comnih.govscbt.com |

| IUPAC Name | This compound | nih.govsigmaaldrich.com |

| CAS Number | 473923-95-4 | smolecule.comscbt.comsigmaaldrich.com |

| Physical Form | Solid | sigmaaldrich.com |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-fluoro-5-hydroxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4FNO/c8-6-1-5(4-9)2-7(10)3-6/h1-3,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATVNHLQIIAOSEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1O)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80620629 | |

| Record name | 3-Fluoro-5-hydroxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80620629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

473923-95-4 | |

| Record name | 3-Fluoro-5-hydroxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80620629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-fluoro-5-hydroxybenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Fluoro 5 Hydroxybenzonitrile and Its Analogs

Established Synthetic Pathways for 3-Fluoro-5-hydroxybenzonitrile

The preparation of this compound can be achieved through several strategic routes, often involving the careful manipulation of functional groups on the aromatic ring. These pathways include base-mediated reactions, reductive processes, and the use of oxidative cleavage to prepare key intermediates.

Base-Mediated Reactions in Organic Solvents

Base-mediated reactions are a cornerstone in the synthesis of this compound, particularly in the final steps of its preparation. These reactions often involve the nucleophilic substitution of a suitable leaving group on an aromatic ring with a cyanide source, or the reaction of a phenol (B47542) with another reactant in the presence of a base. A prominent example is the use of this compound as a reactant itself in the presence of a base to synthesize more complex molecules. google.com In such processes, an inorganic base is often employed in a suitable organic solvent like tetrahydrofuran, 2-methyltetrahydrofuran, dimethylformamide, acetonitrile (B52724), or toluene. google.com The choice of base and solvent is critical to ensure high yields and prevent unwanted side reactions.

| Reaction Component | Example |

| Substrate | A suitably substituted fluorophenol |

| Base | Inorganic bases (e.g., K2CO3, NaH) |

| Solvent | Tetrahydrofuran, Acetonitrile, Toluene |

Reductive Processes Utilizing Specific Reducing Agents

Reductive processes are integral to the synthesis of precursors for this compound. A common strategy involves the reduction of a nitro group to an amine, which can then be further transformed. For instance, the reduction of a nitrophenol derivative can yield an aminophenol, a versatile intermediate. Reductive amination, a powerful tool in organic synthesis, can also be employed to introduce amino groups. This reaction converts a carbonyl group to an amine through an intermediate imine. wikipedia.org While not a direct route to the final product, these reductive steps are crucial for preparing the necessary building blocks. The choice of reducing agent is dependent on the specific functional groups present in the molecule to ensure selective reduction.

Oxidative Cleavage Reactions for Intermediate Preparation

Oxidative cleavage reactions can be strategically employed to generate key intermediates required for the synthesis of this compound. This can involve the cleavage of a carbon-carbon or carbon-heteroatom bond to unmask or create a required functional group. For example, the oxidative cleavage of a vinylidene moiety on a precursor molecule can yield a ketone, which can then be further elaborated. google.com Another relevant transformation is the oxidation of aldehydes to nitriles. This can be achieved using reagents like iodine as a catalyst and tert-butyl hydroperoxide (TBHP) as the oxidant. rsc.org This method provides a direct route to the nitrile functionality from a more readily available aldehyde precursor.

Synthesis of Chemically Related Fluorinated Benzonitriles

The synthetic strategies for this compound are often adaptable for the preparation of a wider range of fluorinated benzonitriles, including its isomers and other analogs. These syntheses frequently rely on multi-step sequences that allow for the precise placement of fluoro and cyano groups on the benzene (B151609) ring.

Multistep Syntheses Involving Fluorination, Nitrification, and Diazotization

A common and versatile approach to synthesizing fluorinated benzonitriles involves a multi-step sequence that includes nitration, reduction, bromination, diazotization, and cyanation. This strategy allows for the systematic construction of the desired molecule. A typical sequence might begin with the nitration of a fluorinated aromatic compound, followed by the reduction of the nitro group to an amine. The resulting aniline (B41778) derivative can then undergo bromination to introduce a bromine atom at a specific position. The subsequent diazotization of the amino group, followed by a Sandmeyer-type reaction, allows for the introduction of the nitrile group by replacing the diazonium salt with a cyanide source.

| Synthetic Step | Description |

| Nitration | Introduction of a nitro group onto the aromatic ring. |

| Reduction | Conversion of the nitro group to an amino group. |

| Bromination | Introduction of a bromine atom. |

| Diazotization | Conversion of the amino group to a diazonium salt. |

| Cyanation | Replacement of the diazonium group with a nitrile group. |

Strategies for Ortho- and Para-Substituted Isomers

The synthesis of specific ortho- and para-substituted fluorinated benzonitriles requires careful control of regioselectivity. The directing effects of existing substituents on the aromatic ring play a crucial role in determining the position of incoming groups during electrophilic aromatic substitution reactions. For instance, an activating group like a hydroxyl or amino group will direct incoming electrophiles to the ortho and para positions. By strategically choosing the starting materials and the sequence of reactions, it is possible to favor the formation of one isomer over another. In cases where a mixture of isomers is obtained, chromatographic techniques are often employed for their separation.

Difluoromethylation and Reduction of Benzonitrile (B105546) Derivatives

The introduction of a difluoromethyl group (CF2H) into the benzonitrile scaffold can significantly alter the molecule's physicochemical properties, making it a valuable modification in medicinal chemistry. The difluoromethyl group can act as a lipophilic hydrogen bond donor and a bioisostere of hydroxyl or thiol groups.

A common strategy for the synthesis of difluoromethylated benzonitrile derivatives involves the reaction of a suitably substituted benzonitrile with a difluoromethylating agent. For instance, difluoromethyl 2-pyridyl sulfone (2-PySO2CF2H) can serve as a source of the difluoromethyl group. In a typical reaction, a substituted 2-(methanesulfonyl)benzothiazole can undergo a nucleophilic aromatic substitution (SNAr)-type reaction with the difluoromethyl anion, generated in situ from 2-PySO2CF2H and a strong base like lithium hexamethyldisilazide (LiHMDS). This reaction leads to the formation of a C-difluoromethylated product. acs.org

Following the successful difluoromethylation, the resulting compound can undergo further transformations. For example, a subsequent reduction step can be employed to modify other functional groups on the aromatic ring or the nitrile group itself. While specific reduction methodologies for difluoromethylated this compound are not extensively detailed in the available literature, general reduction techniques for aromatic nitriles are well-established. These can include catalytic hydrogenation using reagents like palladium on carbon (Pd/C) or chemical reduction using agents such as lithium aluminum hydride (LiAlH4), depending on the desired outcome and the compatibility with other functional groups present in the molecule.

For example, the hydrodefluorination of a trifluoromethyl group to a difluoromethyl group on a benzonitrile derivative has been demonstrated using an organophotoredox catalyst. This process involves the selective reduction of a C-F bond, showcasing a pathway to obtain difluoromethylated analogs from readily available trifluoromethylated precursors. nih.gov

The following table summarizes the key steps in a hypothetical synthetic sequence for a difluoromethylated benzonitrile analog:

| Step | Reaction | Reagents and Conditions | Product |

| 1 | Difluoromethylation | 2-PySO2CF2H, LiHMDS, CH2Cl2/HMPA, -78 °C | C-Difluoromethylated benzonitrile derivative |

| 2 | Reduction | H2, Pd/C or LiAlH4 | Reduced difluoromethylated benzonitrile derivative |

Optimization of Synthetic Processes for Scalability and Purity

To transition a synthetic route from a laboratory-scale procedure to a large-scale industrial process, meticulous optimization of reaction parameters is paramount. This optimization aims to maximize yield, ensure high purity, and maintain a safe and cost-effective process. Key areas of focus include the selection of an appropriate solvent system and the precise control of reaction temperature.

Solvent System Optimization in Chemical Transformations

The choice of solvent can profoundly influence the outcome of a chemical reaction by affecting reactant solubility, reaction rates, and even the position of chemical equilibria. In the context of synthesizing substituted benzonitriles, particularly through nucleophilic aromatic substitution (SNAr) reactions, the solvent plays a crucial role.

Polar aprotic solvents, such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (MeCN), are often favored for SNAr reactions. mdpi.com These solvents can effectively solvate cations while leaving the nucleophile relatively unsolvated and thus more reactive. The selection of the optimal solvent is often empirical and requires screening of various options. For instance, in a study on the stepwise aromatic nucleophilic substitution of difluoro-benzenes, a flow chemistry approach was used to rapidly screen different solvents and optimize the reaction conditions. nih.gov

The effect of the solvent on reaction yield can be significant. In some cases, a mixture of solvents may provide the best results. The following table illustrates the impact of different solvents on the yield of a hypothetical nucleophilic aromatic substitution reaction on a difluorobenzonitrile derivative.

| Solvent | Dielectric Constant (ε) | Yield (%) |

| Toluene | 2.4 | Low |

| Tetrahydrofuran (THF) | 7.6 | Moderate |

| Acetonitrile (MeCN) | 37.5 | High |

| Dimethylformamide (DMF) | 36.7 | Very High |

| Dimethyl Sulfoxide (DMSO) | 46.7 | Excellent |

It is important to note that while highly polar aprotic solvents often lead to higher reaction rates, they can also be more challenging to remove during workup and may have higher toxicity and environmental impact. Therefore, solvent selection involves a trade-off between reactivity, processability, and sustainability.

Temperature Control in Reaction Systems

Temperature is a critical parameter in chemical synthesis, directly influencing reaction kinetics and the formation of byproducts. Precise temperature control is essential for achieving high yields and purity, especially in exothermic or thermally sensitive reactions.

The optimal temperature for a given reaction is typically determined through experimental studies, where the reaction is monitored at various temperatures. For example, in the synthesis of fluorobenzonitriles via halogen exchange, the reaction temperature can range from 80 to 220 °C. google.com The ideal temperature within this range will depend on the specific substrate and catalyst used.

The following table demonstrates the effect of temperature on the yield of a hypothetical reaction for the synthesis of a substituted benzonitrile.

| Temperature (°C) | Reaction Time (h) | Yield (%) |

| 60 | 24 | 45 |

| 80 | 12 | 75 |

| 100 | 6 | 90 |

| 120 | 4 | 85 (with byproduct formation) |

As shown in the table, increasing the temperature from 60 °C to 100 °C leads to a significant increase in yield and a reduction in reaction time. However, a further increase to 120 °C results in a decrease in yield, likely due to the onset of decomposition or side reactions. Therefore, maintaining the reaction at the optimal temperature of 100 °C is crucial for maximizing the desired product's formation.

Reactivity and Reaction Mechanisms of 3 Fluoro 5 Hydroxybenzonitrile

Electrophilic and Nucleophilic Aromatic Substitution Reactions

Aromatic substitution reactions are fundamental to the chemistry of 3-Fluoro-5-hydroxybenzonitrile. The existing substituents on the benzene (B151609) ring determine the feasibility and outcome of such reactions.

Role of Substituents on Aromatic Reactivity

In this compound, the hydroxyl and fluoro groups are meta to each other. Their directing effects reinforce each other, activating the positions ortho and para to themselves. The most activated positions for electrophilic attack are C2, C4, and C6. The hydroxyl group, being a stronger activating group than fluorine, will predominantly direct incoming electrophiles. The C4 and C6 positions are ortho to the hydroxyl group, and the C2 position is para to the hydroxyl group and ortho to the fluorine. Steric hindrance may influence the regioselectivity of the substitution.

Conversely, for nucleophilic aromatic substitution, the presence of electron-withdrawing groups like the nitrile and fluoro groups can facilitate the reaction, particularly if they are ortho or para to a leaving group. wikipedia.org In this compound, the fluorine atom could potentially act as a leaving group in nucleophilic aromatic substitution, although this typically requires harsh conditions unless the ring is further activated by other strong electron-withdrawing groups.

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Reactivity | Directing Influence |

|---|---|---|---|---|

| -OH (Hydroxyl) | Electron-withdrawing | Strongly electron-donating | Activating | Ortho, Para |

| -F (Fluoro) | Strongly electron-withdrawing | Weakly electron-donating | Deactivating | Ortho, Para |

| -CN (Nitrile) | Electron-withdrawing | Electron-withdrawing | Strongly deactivating | Meta |

Halogen-Exchange Fluorination Mechanisms

Halogen-exchange fluorination, often referred to as the Halex process, is a common method for introducing fluorine into aromatic rings. This nucleophilic substitution reaction typically involves the displacement of a chloride or bromide ion by a fluoride (B91410) ion, often from an alkali metal fluoride like KF or CsF. The reactivity of the leaving group generally follows the order I > Br > Cl > F. For aromatic systems, the presence of electron-withdrawing groups ortho or para to the leaving group is crucial for activating the ring towards nucleophilic attack. While this compound is already fluorinated, understanding this mechanism is relevant to its synthesis and potential side reactions under certain conditions.

Functional Group Transformations of the Hydroxyl and Nitrile Moieties

The hydroxyl and nitrile groups of this compound are amenable to a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives.

Etherification and Esterification Reactions

The hydroxyl group of this compound can undergo etherification, for example, through the Williamson ether synthesis. This reaction involves the deprotonation of the hydroxyl group with a base to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide, forming an ether. A patent has described a process where this compound is reacted in the presence of a base in a suitable organic solvent, consistent with the conditions for such a nucleophilic substitution to form an ether linkage.

Esterification of the hydroxyl group can be achieved by reaction with acyl chlorides or acid anhydrides. The reaction with an acyl chloride, such as acetyl chloride, in the presence of a base like pyridine, would yield the corresponding acetate (B1210297) ester. These reactions are typically efficient for phenols.

Reduction of the Nitrile Group to Amines

The nitrile group of this compound can be reduced to a primary amine (a benzylamine (B48309) derivative). This transformation is a key step in the synthesis of various biologically active molecules. Several reducing agents can accomplish this reduction. Catalytic hydrogenation using catalysts such as Raney nickel, palladium on carbon (Pd/C), or platinum oxide (PtO2) under a hydrogen atmosphere is a common method. Chemical reducing agents like lithium aluminum hydride (LiAlH4) or borane (B79455) (BH3) can also be employed for this conversion. The choice of reagent can be influenced by the presence of other functional groups in the molecule.

| Reagent | Typical Conditions | Notes |

|---|---|---|

| H₂/Raney Ni | High pressure and temperature, often with NH₃ to suppress secondary amine formation. | A widely used industrial method. |

| H₂/Pd/C | Moderate pressure and temperature. | A common and effective laboratory method. |

| LiAlH₄ | Anhydrous ether or THF, followed by aqueous workup. | A powerful reducing agent, but less selective. |

| BH₃·THF | Reflux in THF. | A milder alternative to LiAlH₄. |

Catalytic Transformations Involving this compound

The functional groups of this compound also allow it to participate in various catalytic transformations, particularly cross-coupling reactions. The hydroxyl group can be converted into a triflate (-OTf) or a nonaflate (-ONf), which are excellent leaving groups for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Buchwald-Hartwig amination reactions. These reactions enable the formation of new carbon-carbon and carbon-nitrogen bonds at the position of the original hydroxyl group, providing a powerful tool for the synthesis of complex molecules. acs.org

Furthermore, the fluorine atom, although generally a poor leaving group in nucleophilic aromatic substitution, can sometimes be displaced under specific catalytic conditions, particularly with transition metal catalysts.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov For this compound to participate in these reactions, it typically first needs to be converted into a more reactive derivative, such as an aryl halide or triflate. The hydroxyl group can be readily transformed into a triflate (-OTf), a good leaving group for palladium-catalyzed reactions. Alternatively, a halogen atom (e.g., bromine or iodine) can be introduced onto the aromatic ring.

Suzuki-Miyaura Coupling: This reaction pairs an organoboron compound with an organohalide or triflate. libretexts.orgorganic-chemistry.org If this compound were converted to its corresponding aryl bromide, it could undergo a Suzuki-Miyaura coupling with an arylboronic acid in the presence of a palladium catalyst and a base to form a biaryl compound. The reaction proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. libretexts.org The electronic nature of the substituents (fluoro and cyano groups) would influence the rate of the oxidative addition step.

Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide. organic-chemistry.orgwikipedia.org An aryl halide derivative of this compound could react with an alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base to yield an alkynylated benzonitrile (B105546) derivative. wikipedia.org The reaction is known for its mild conditions and tolerance of various functional groups, although protection of the hydroxyl group might be necessary depending on the specific reaction conditions. organic-chemistry.org

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between an aryl halide or triflate and an amine. wikipedia.orglibretexts.org A triflate or halide derivative of this compound could be coupled with a primary or secondary amine using a palladium catalyst with a specialized phosphine (B1218219) ligand and a base. wikipedia.orglibretexts.org This would result in the synthesis of a substituted aminobenzonitrile. The choice of ligand is crucial for the efficiency of the catalytic cycle. libretexts.org

| Coupling Reaction | Reactant 1 (derived from this compound) | Reactant 2 | Key Reagents | Product Type |

| Suzuki-Miyaura | Aryl bromide or triflate | Arylboronic acid | Pd catalyst, Base | Biaryl |

| Sonogashira | Aryl halide | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, Base | Arylalkyne |

| Buchwald-Hartwig | Aryl halide or triflate | Primary or secondary amine | Pd catalyst, Phosphine ligand, Base | Arylamine |

Organometallic Reagent Mediated Reactions

Organometallic reagents, such as Grignard and organolithium reagents, are strong nucleophiles and bases that can react with the functional groups of this compound. sigmaaldrich.commasterorganicchemistry.com

Reactions with the Nitrile Group: Both Grignard and organolithium reagents can add to the electrophilic carbon of the nitrile group. masterorganicchemistry.comwikipedia.org This addition would form an intermediate imine anion, which upon aqueous workup, would hydrolyze to a ketone. masterorganicchemistry.com The acidic proton of the hydroxyl group would be readily deprotonated by the organometallic reagent, consuming one equivalent of the reagent. Therefore, at least two equivalents of the organometallic reagent would be required to achieve both deprotonation and addition to the nitrile.

Potential Reactions with the Aromatic Ring: Under certain conditions, particularly with organolithium reagents, ortho-lithiation directed by the hydroxyl group could occur. However, the presence of the electron-withdrawing fluorine and nitrile groups would make the aromatic ring electron-deficient and potentially susceptible to nucleophilic aromatic substitution, although this is generally less common with Grignard and organolithium reagents on unactivated rings.

| Organometallic Reagent | Site of Reaction | Initial Product | Final Product (after workup) |

| Grignard Reagent (RMgX) | Hydroxyl Group | Phenoxide | - |

| Nitrile Group | Imine anion | Ketone | |

| Organolithium Reagent (RLi) | Hydroxyl Group | Phenoxide | - |

| Nitrile Group | Imine anion | Ketone |

Free Radical Reactions and Benzylic Position Reactivity

The compound this compound lacks a benzylic position (a carbon atom attached directly to the aromatic ring). Therefore, typical free radical reactions that occur at the benzylic position, such as benzylic bromination using N-bromosuccinimide (NBS), are not applicable to this molecule.

However, the aromatic ring itself can undergo free-radical substitution reactions under specific conditions, such as high temperatures or with potent radical initiators. For instance, free-radical halogenation of aromatic compounds can occur, but it often lacks selectivity and may lead to a mixture of products. wikipedia.org The directing effects of the existing substituents (fluoro, hydroxyl, and cyano) would influence the position of substitution. The hydroxyl group is an activating, ortho-, para-director, while the fluorine is a deactivating, ortho-, para-director, and the nitrile group is a deactivating, meta-director. The interplay of these electronic effects would determine the regiochemical outcome of any potential free-radical aromatic substitution.

Bioorthogonal Reactivity Studies of Benzonitrile Derivatives

Bioorthogonal chemistry involves chemical reactions that can occur in living systems without interfering with native biochemical processes. nih.gov One of the most prominent bioorthogonal reactions is the inverse-electron-demand Diels-Alder (IEDDA) reaction between a tetrazine and a strained alkene or alkyne. nih.gov

While this compound itself is not a typical bioorthogonal reagent, benzonitrile derivatives are important precursors in the synthesis of tetrazines. rsc.org The nitrile group can be converted to a tetrazine ring through reaction with hydrazine, often catalyzed by a Lewis acid or sulfur. rsc.org Therefore, this compound could serve as a starting material for the synthesis of novel fluorinated and hydroxylated aryl tetrazines. These functionalized tetrazines could then be used as bioorthogonal probes for labeling and imaging biomolecules in living cells. nih.govacs.orgbiosyn.com The fluorine and hydroxyl groups could be used to modulate the electronic properties, solubility, and fluorescent characteristics of the resulting tetrazine probes. rsc.org

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. For 3-Fluoro-5-hydroxybenzonitrile, ¹H and ¹³C NMR, along with two-dimensional techniques, provide a complete picture of its molecular architecture.

¹H and ¹³C NMR Chemical Shift Analysis

The ¹H NMR spectrum of this compound is anticipated to display distinct signals for the aromatic protons and the hydroxyl proton. The chemical shifts are influenced by the electron-withdrawing effects of the nitrile and fluorine substituents and the electron-donating effect of the hydroxyl group. The aromatic region would likely show complex splitting patterns due to proton-proton and proton-fluorine couplings.

The ¹³C NMR spectrum provides information on each unique carbon environment in the molecule. The carbon atoms directly attached to the electron-withdrawing fluorine and nitrile groups are expected to be deshielded and appear at a higher chemical shift. Conversely, the carbon attached to the hydroxyl group would be shielded. The carbon-fluorine coupling is also a key diagnostic feature in the ¹³C NMR spectrum.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H-2 | 7.10 - 7.30 | - | Doublet of doublets | J(H,H), J(H,F) |

| H-4 | 6.90 - 7.10 | - | Triplet of doublets | J(H,H), J(H,F) |

| H-6 | 6.80 - 7.00 | - | Doublet of doublets | J(H,H), J(H,F) |

| OH | 5.00 - 6.00 | - | Broad singlet | - |

| C-1 | - | 110 - 115 | Singlet | - |

| C-2 | - | 115 - 120 | Doublet | J(C,F) |

| C-3 | - | 160 - 165 | Doublet | J(C,F) |

| C-4 | - | 110 - 115 | Doublet | J(C,F) |

| C-5 | - | 155 - 160 | Singlet | - |

| C-6 | - | 112 - 117 | Doublet | J(C,F) |

| CN | - | 118 - 122 | Singlet | - |

Note: The predicted chemical shifts and coupling constants are illustrative and may vary based on the solvent and experimental conditions.

Two-Dimensional NMR Techniques for Connectivity Elucidation

To unambiguously assign the proton and carbon signals and to confirm the connectivity within the this compound molecule, two-dimensional (2D) NMR experiments such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are employed.

COSY (¹H-¹H Correlation Spectroscopy): This experiment would reveal correlations between neighboring protons. For instance, cross-peaks would be expected between H-2 and H-4, and between H-4 and H-6, confirming their adjacent positions on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would allow for the definitive assignment of each proton signal to its corresponding carbon atom in the ¹³C NMR spectrum.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule by probing their vibrational modes.

Characteristic Absorption Bands of Nitrile and Hydroxyl Groups

The IR and Raman spectra of this compound are expected to show characteristic absorption bands for the nitrile (C≡N) and hydroxyl (O-H) groups.

Hydroxyl (O-H) Stretch: A broad absorption band is typically observed in the region of 3200-3600 cm⁻¹ in the IR spectrum, characteristic of the O-H stretching vibration of a phenolic hydroxyl group, which is often involved in hydrogen bonding.

Nitrile (C≡N) Stretch: A sharp, medium-intensity absorption band is expected in the region of 2220-2240 cm⁻¹ in the IR spectrum, corresponding to the C≡N stretching vibration. This band is typically strong and sharp in the Raman spectrum as well.

Analysis of Aromatic Ring Vibrations

The aromatic ring of this compound gives rise to several characteristic vibrations:

C-H Stretching: Aromatic C-H stretching vibrations typically appear in the region of 3000-3100 cm⁻¹.

C=C Stretching: Aromatic C=C stretching vibrations result in multiple bands in the 1400-1600 cm⁻¹ region.

C-F Stretching: The C-F stretching vibration is expected to produce a strong absorption band in the IR spectrum, typically in the range of 1100-1300 cm⁻¹.

Interactive Data Table: Characteristic Vibrational Frequencies for this compound

| Functional Group/Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Spectroscopy |

| O-H Stretch | 3200-3600 | Broad, Strong | IR |

| Aromatic C-H Stretch | 3000-3100 | Medium | IR, Raman |

| C≡N Stretch | 2220-2240 | Medium, Sharp | IR, Raman |

| Aromatic C=C Stretch | 1400-1600 | Medium to Strong | IR, Raman |

| C-F Stretch | 1100-1300 | Strong | IR |

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. The molecular formula of this compound is C₇H₄FNO, with a monoisotopic mass of approximately 137.03 Da.

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z corresponding to the molecular weight of the compound. The fragmentation of this compound would likely proceed through pathways influenced by the functional groups present. Common fragmentation patterns for aromatic nitriles can involve the loss of HCN (27 Da) or the cyano radical (CN, 26 Da). The presence of the hydroxyl group may lead to the loss of CO (28 Da) or a formyl radical (CHO, 29 Da). The fluorine atom is generally retained in major fragments due to the strength of the C-F bond.

High-Resolution Mass Spectrometry for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for determining the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds that have the same nominal mass but different chemical formulas. For this compound, the exact mass provides unambiguous confirmation of its molecular formula, C₇H₄FNO. The experimentally determined exact mass is compared against the theoretically calculated mass, with a close match confirming the elemental composition. The monoisotopic mass for the compound has been computed as 137.027691913 Da. nih.gov

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₄FNO | Computed nih.gov |

| Calculated Monoisotopic Mass | 137.027691913 Da | Computed by PubChem nih.gov |

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to confirm the molecular structure by fragmenting a selected precursor ion and analyzing the resulting product ions. While specific experimental MS/MS data for this compound is not detailed in the available literature, the fragmentation behavior can be predicted based on its functional groups.

In a typical MS/MS experiment, the protonated or deprotonated molecule would be isolated and subjected to collision-induced dissociation (CID). The fragmentation pathways of multifunctional ions are influenced by the charged site and cooperative interactions between functional groups. nih.gov For this compound, expected fragmentation would involve:

Loss of small neutral molecules: Common losses from aromatic compounds include carbon monoxide (CO) from the phenol (B47542) group and hydrogen cyanide (HCN) from the nitrile group. nih.govnih.gov

Ring cleavage: Fission of the aromatic ring can occur, leading to characteristic product ions that help to confirm the substitution pattern.

Loss of radicals: The radical loss of CH₃· is consistently observed for flavonoids containing methoxy (B1213986) groups, indicating that similar radical losses could be possible for other substituents. nih.gov

By analyzing the masses of the resulting fragments, the connectivity of the atoms in this compound can be pieced together, providing definitive structural confirmation that complements HRMS data.

Electronic Spectroscopy and Excited State Dynamics

The electronic structure and dynamics of a molecule upon excitation with light are investigated using techniques such as Resonance Enhanced Multi-Photon Ionization (REMPI) and Mass Analyzed Threshold Ionization (MATI) spectroscopy. Although specific studies on this compound are not available, extensive research on the closely related compound 3-fluorobenzonitrile (B1294923) provides a clear example of the application and data obtained from these methods. mdpi.comnih.gov

Two-Color Resonance Enhanced Multi-Photon Ionization (REMPI) Spectroscopy

Two-color REMPI is a highly sensitive and selective technique used to obtain vibronic spectra of the first electronically excited state (S₁). mdpi.com In this method, the first laser (the "pump" laser) is scanned through a range of wavelengths to excite molecules from their ground electronic state (S₀) to specific vibrational levels of the S₁ state. A second, fixed-wavelength laser (the "ionization" laser) then provides the additional energy needed to ionize the excited molecules. Detecting these ions as a function of the first laser's wavelength produces a mass-resolved spectrum of the S₁ state, which eliminates interference from impurities. mdpi.com For the related compound 3-fluorobenzonitrile, the precise band origin of the S₁ ← S₀ transition was determined to be 35,989 ± 2 cm⁻¹. mdpi.comnih.govresearchgate.net

Mass Analyzed Threshold Ionization (MATI) Spectroscopy

MATI spectroscopy provides detailed vibrational information about the cationic ground state (D₀). mdpi.com This technique is often used in conjunction with REMPI. After exciting the molecule to a specific vibrational level of the S₁ state, the ionization laser is scanned through the ionization threshold. The MATI method selectively detects ions formed from long-lived, high-n Rydberg states located just below the ionization limit, which are then ionized by a pulsed electric field. mdpi.com This results in spectra with very high resolution, allowing for the precise determination of the adiabatic ionization energy (AIE) and the vibrational frequencies of the molecular ion. mdpi.com For 3-fluorobenzonitrile, the AIE was precisely determined to be 78,873 ± 5 cm⁻¹. mdpi.comnih.govresearchgate.net

Analysis of Vibronic and Cationic Features

The data from REMPI and MATI spectra allow for a detailed analysis of the molecule's structure and vibrational dynamics in its excited neutral (S₁) and cationic ground (D₀) states. By comparing experimental spectra with theoretical calculations, such as those from density functional theory (DFT), specific vibrational bands can be assigned to particular molecular motions (e.g., ring bending, C-F stretch, C≡N bend). mdpi.com

For 3-fluorobenzonitrile, this analysis revealed the active vibrational modes in both the S₁ and D₀ states. mdpi.com The assignment of these features was aided by Franck-Condon spectral simulations, which predict the intensities of the vibronic transitions based on the geometric changes between the electronic states. mdpi.comresearchgate.net This comprehensive approach provides deep insight into how the molecular geometry and vibrational frequencies are altered by electronic excitation and ionization.

| Parameter | Value (cm⁻¹) | Technique |

|---|---|---|

| S₁ ← S₀ Transition Band Origin | 35,989 ± 2 | REMPI |

| Adiabatic Ionization Energy (AIE) | 78,873 ± 5 | MATI |

X-ray Crystallography for Solid-State Molecular Structure Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. By diffracting X-rays off a single crystal of the compound, one can calculate the positions of individual atoms, yielding highly accurate measurements of bond lengths, bond angles, and torsional angles.

Furthermore, this technique reveals how molecules are arranged in the crystal lattice, providing crucial information about intermolecular interactions such as hydrogen bonding, halogen bonding, and π-π stacking. For this compound, the presence of a hydroxyl group (a hydrogen bond donor) and a nitrile group and fluorine atom (hydrogen bond acceptors) suggests that hydrogen bonding would be a dominant force in its crystal packing. While X-ray crystallography is the gold standard for such analysis, a search of publicly available crystallographic databases indicates that the crystal structure of this compound has not yet been reported.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or its density-based equivalent, to determine the electronic distribution and energy of the molecule.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. nbu.edu.sa It offers a favorable balance between computational cost and accuracy, making it suitable for studying medium to large-sized molecules. whiterose.ac.uk For a molecule like 3-Fluoro-5-hydroxybenzonitrile, DFT calculations, often using hybrid functionals like B3LYP, are employed to predict various ground-state properties. nbu.edu.saresearchgate.net

These properties include:

Optimized Molecular Geometry: DFT can determine the most stable three-dimensional arrangement of atoms by finding the minimum energy structure. This includes predicting bond lengths, bond angles, and dihedral angles. For example, in a DFT study of 5-Fluoro-2-Methyl Benzonitrile (B105546), the C≡N bond length was calculated to be 1.15 Å, which is in good agreement with experimental values for benzonitriles. researchgate.net

Electronic Structure: Calculations can reveal the distribution of electrons within the molecule, including the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter, indicating the molecule's chemical reactivity and kinetic stability. nbu.edu.sa

Vibrational Frequencies: The calculation of harmonic vibrational frequencies is a standard output of DFT geometry optimizations. These theoretical frequencies, when properly scaled, can be compared with experimental infrared (IR) and Raman spectra to aid in the assignment of vibrational modes. researchgate.net

Below is a table illustrating typical ground-state properties that can be calculated for aromatic nitriles using DFT.

| Property | Description | Example of Calculated Value (for Benzonitrile) |

| C≡N Bond Length | The distance between the carbon and nitrogen atoms of the nitrile group. | 1.154 Å aps.org |

| HOMO Energy | Energy of the highest occupied molecular orbital, related to the ability to donate electrons. | -7.5 eV |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital, related to the ability to accept electrons. | -0.5 eV |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO, indicating electronic excitability. | 7.0 eV |

| Dipole Moment | A measure of the net molecular polarity arising from the charge distribution. | ~4.18 D |

| C≡N Stretch Frequency | The vibrational frequency corresponding to the stretching of the nitrile triple bond. | ~2230 cm⁻¹ (unscaled) |

Note: The example values are for the parent molecule, benzonitrile, and would be expected to change with the addition of fluorine and hydroxyl substituents in this compound.

Enthalpy of Formation: The standard enthalpy of formation (ΔfH°) is a key thermodynamic quantity representing the heat change when one mole of a compound is formed from its constituent elements in their standard states. While experimental determination can be challenging, computational methods provide a reliable alternative. High-level ab initio calculations are often used to predict ΔfH° for fluorinated compounds by first computing the theoretical atomization energy.

Vapor Pressure: Vapor pressure is another critical physical property that can be estimated using computational methods. Group-additivity methods, for instance, break down a molecule into its constituent atomic groups and sum their contributions to predict the vapor pressure at a given temperature, typically 298.15 K. nih.govresearchgate.net These methods are parameterized using extensive experimental data and have shown high predictive accuracy for a wide range of organic molecules. nih.gov The Clausius-Clapeyron equation can also be used to calculate vapor pressure at different temperatures if the enthalpy of vaporization is known. libretexts.org

Theoretical Modeling of Reaction Mechanisms and Transition States

Computational chemistry is instrumental in elucidating the detailed pathways of chemical reactions. By mapping the potential energy surface, researchers can identify intermediates, transition states, and the energy barriers that govern reaction rates.

DFT calculations are a cornerstone for exploring reaction mechanisms. researchgate.netpku.edu.cn For reactions involving fluorinated benzonitriles, such as nucleophilic substitution or metal-catalyzed bond activation, computational models can predict the most likely pathways.

A typical study involves:

Identifying Reactants, Products, and Intermediates: The structures of all species involved in the proposed reaction are optimized.

Locating Transition States (TS): A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate. arxiv.org Locating the TS structure is crucial for understanding the reaction mechanism.

Calculating Activation Energies: The energy difference between the reactants and the transition state defines the activation energy or energy barrier. A lower energy barrier corresponds to a faster reaction rate.

For example, DFT has been used to study the C-CN bond activation of various substituted benzonitriles by nickel complexes. utexas.edu These studies calculate the energy profiles for the reaction, identifying key intermediates and transition states, thereby explaining the influence of substituents on the reaction's feasibility.

Reactions are typically carried out in a solvent, which can significantly influence reaction rates and mechanisms. Computational models can account for these solvation effects in two primary ways:

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. This approach is computationally efficient and captures the bulk electrostatic effects of the solvent.

Explicit Solvation Models: In this approach, individual solvent molecules are included in the calculation along with the solute. This allows for the modeling of specific solute-solvent interactions, such as hydrogen bonding, but is computationally much more demanding.

Studies on the solvolysis of related fluorinated aromatic compounds have shown that the solvent can play a direct role in the reaction mechanism, for instance, by assisting in the departure of a leaving group like fluoride (B91410) through hydrogen bonding. rsc.org Computational studies that incorporate solvation effects are therefore essential for obtaining a realistic picture of reaction mechanisms in solution. whiterose.ac.ukresearchgate.net

Spectroscopic Simulations and Comparison with Experimental Data

Theoretical simulations of spectra are invaluable for interpreting experimental data. By calculating spectroscopic properties, researchers can assign spectral features to specific molecular structures and electronic transitions.

For molecules like this compound, computational methods can simulate various types of spectra. A particularly powerful technique involves Franck-Condon simulations, which are used to model the vibrational structure of electronic transitions observed in techniques like resonance-enhanced multiphoton ionization (REMPI) spectroscopy. nih.govmdpi.com

A detailed study on the closely related 3-fluorobenzonitrile (B1294923) (3FBN) provides a clear example of this approach. mdpi.com In that work, DFT calculations were used to:

Optimize the geometries and calculate the vibrational frequencies for the ground electronic state (S₀), the first excited electronic state (S₁), and the cation ground state (D₀).

Perform Franck-Condon simulations for the S₁ ← S₀ and D₀ ← S₁ transitions based on the calculated geometries and frequencies.

Compare the simulated spectra with the experimental REMPI and mass-analyzed threshold ionization (MATI) spectra.

The excellent agreement between the simulated and experimental spectra allowed for the confident assignment of the observed vibronic bands and the precise determination of the adiabatic ionization energy. nih.govmdpi.com

The table below shows a comparison of experimental and calculated data for 3-fluorobenzonitrile, illustrating the accuracy of these computational simulations. mdpi.com

| Parameter | Experimental Value (3FBN) | Calculated Value (3FBN) |

| S₁ ← S₀ Band Origin | 35,989 ± 2 cm⁻¹ | N/A (Used as reference) |

| Adiabatic Ionization Energy | 78,873 ± 5 cm⁻¹ | N/A (Used as reference) |

| Prominent S₁ Vibrational Mode | 329 cm⁻¹ | 321 cm⁻¹ (Scaled) |

| Prominent D₀ Vibrational Mode | 335 cm⁻¹ | 329 cm⁻¹ (Scaled) |

Such studies demonstrate the synergy between computational modeling and experimental spectroscopy in unraveling the detailed photophysical properties of fluorinated aromatic molecules. aps.org

Franck-Condon Simulations for Vibronic Spectra

Franck-Condon simulations are instrumental in understanding the vibronic (vibrational-electronic) spectra of molecules. The Franck-Condon principle posits that during an electronic transition, the change in electronic configuration is nearly instantaneous compared to the slower movement of the atomic nuclei. This means that the vibrational structure of an electronic spectrum is determined by the overlap between the vibrational wavefunctions of the initial and final electronic states.

The simulation process typically involves:

Optimization of the molecular geometry in the different electronic states.

Calculation of the vibrational frequencies and normal modes for each optimized geometry.

Computation of the Franck-Condon factors, which are proportional to the square of the overlap integral between the vibrational wavefunctions of the two electronic states involved in the transition.

These simulations can predict the intensities and positions of vibronic bands in spectra obtained from techniques like resonance-enhanced multiphoton ionization (REMPI) spectroscopy. The agreement between the simulated and experimental spectra allows for the confident assignment of observed vibrational features. nih.gov For instance, in the study of 3-fluorobenzonitrile, the vibronic spectrum of the S₁ ← S₀ transition was successfully simulated and found to be in good agreement with the experimental REMPI spectrum. nih.gov

Table 1: Hypothetical Franck-Condon Simulation Data for this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) in S₀ | Calculated Frequency (cm⁻¹) in S₁ | Predicted Relative Intensity | Assignment |

| ν₁ | 3600 | 3550 | Low | O-H stretch |

| ν₂ | 2230 | 2210 | Medium | C≡N stretch |

| ν₃ | 1600 | 1580 | High | Aromatic C-C stretch |

| ν₄ | 1250 | 1230 | Medium | C-F stretch |

Note: This table is a hypothetical representation of data that would be generated from a Franck-Condon simulation and is for illustrative purposes only.

Prediction of NMR and IR Spectra

Computational methods are also extensively used to predict Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These predictions are valuable for structural elucidation and for complementing experimental data.

NMR Spectra Prediction:

The prediction of NMR chemical shifts can be achieved through various computational approaches, with Density Functional Theory (DFT) being a prominent method. nih.gov The process generally involves optimizing the molecular geometry and then calculating the NMR shielding tensors, often using the gauge-including atomic orbital (GIAO) method. nih.gov

Recent advancements have seen the integration of machine learning and deep neural networks (DNNs) to enhance the accuracy of NMR predictions. nih.govchemaxon.comdoaj.org These models are trained on large datasets of experimental and calculated NMR data to learn the complex relationships between molecular structure and chemical shifts. For a molecule like this compound, such methods could predict the ¹H and ¹³C chemical shifts, aiding in the assignment of experimental spectra.

Table 2: Hypothetical Predicted ¹³C and ¹H NMR Chemical Shifts for this compound

| Atom | Predicted ¹³C Chemical Shift (ppm) | Attached Proton | Predicted ¹H Chemical Shift (ppm) |

| C1-OH | 158.5 | H-O | 9.8 |

| C2 | 110.2 | H2 | 7.1 |

| C3-F | 163.1 | - | - |

| C4 | 105.8 | H4 | 6.9 |

| C5-CN | 115.4 | - | - |

| C6 | 120.7 | H6 | 7.3 |

| CN | 118.9 | - | - |

Note: This table contains hypothetical data for illustrative purposes.

IR Spectra Prediction:

Theoretical IR spectra are typically calculated using quantum chemical methods like DFT. researchgate.net The calculation involves determining the vibrational frequencies of the molecule and their corresponding intensities. The intensities are related to the change in the molecular dipole moment during each vibration. substack.com

The calculated harmonic frequencies are often systematically higher than the experimental frequencies due to the neglect of anharmonicity and other factors. Therefore, it is common practice to apply a scaling factor to the calculated frequencies to improve agreement with experimental data. researchgate.net Machine learning models are also being developed to predict IR spectra with greater accuracy, potentially accounting for anharmonic effects. arxiv.org

Table 3: Hypothetical Predicted IR Spectral Data for this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Predicted Intensity | Assignment |

| O-H stretch | 3650 | 3504 | Strong, broad | Hydroxyl group |

| C-H stretch | 3100 | 2976 | Medium | Aromatic C-H |

| C≡N stretch | 2250 | 2160 | Strong | Nitrile group |

| C=C stretch | 1610 | 1546 | Strong | Aromatic ring |

| C-F stretch | 1280 | 1229 | Strong | Fluoro group |

Note: This table is a hypothetical representation of predicted IR data.

Applications in Medicinal Chemistry and Drug Discovery Research

3-Fluoro-5-hydroxybenzonitrile as a Versatile Synthetic Intermediate

The utility of this compound as a versatile synthetic intermediate is well-documented in patent literature, where it serves as a starting material for a variety of intricate molecular architectures. Its distinct functional groups provide orthogonal handles for sequential chemical modifications, allowing for the controlled and predictable assembly of advanced pharmaceutical intermediates.

Research and patent filings have highlighted the role of this compound as a key precursor in the synthesis of advanced pharmaceutical scaffolds. Notably, it has been utilized in the preparation of complex heterocyclic systems that are central to the development of novel therapeutic agents. For instance, it is a documented starting material in the synthesis of certain indoline (B122111) and thiophene (B33073) derivatives designed as inhibitors of Hypoxia-Inducible Factor-2α (HIF-2α). chiralen.com The synthesis of these complex molecules underscores the importance of this compound as a foundational element in constructing sophisticated, multi-cyclic drug candidates.

| Advanced Pharmaceutical Scaffold | Therapeutic Target/Application |

| Indoline HIF-2α inhibitors | Hypoxia-Inducible Factor-2α (HIF-2α) |

| Thiophene HIF-2α inhibitors | Hypoxia-Inducible Factor-2α (HIF-2α) |

The presence of a fluorine atom on the benzonitrile (B105546) ring is a deliberate design element that can significantly enhance the pharmacological profile of derivative compounds. The introduction of fluorine can lead to improved metabolic stability, increased binding affinity for target proteins, and altered physicochemical properties such as acidity and lipophilicity.

The high electronegativity of fluorine can lead to more favorable interactions with protein targets. These interactions can include dipole-dipole interactions, and in some contexts, the fluorine atom can act as a hydrogen bond acceptor. The substitution of a hydrogen atom with a similarly sized fluorine atom can lead to a more profound interaction with the target protein without a significant steric penalty. Furthermore, the carbon-fluorine bond is exceptionally strong, which can block metabolic pathways that might otherwise deactivate the drug molecule, thereby prolonging its therapeutic effect.

| Property Enhanced by Fluorine | Consequence in Drug Design |

| Metabolic Stability | Increased half-life of the drug |

| Binding Affinity | Potentially higher potency and selectivity |

| Lipophilicity | Improved membrane permeability and bioavailability |

| pKa Modulation | Altered ionization state, affecting absorption and distribution |

Derivatives of this compound in Biologically Active Compounds

The structural framework of this compound is amenable to a wide range of chemical modifications, enabling the generation of diverse libraries of compounds for biological screening. The hydroxyl and nitrile groups, in particular, serve as convenient points for derivatization to explore the chemical space around this privileged scaffold.

The synthesis of novel derivatives from this compound often involves standard organic transformations. The hydroxyl group can be alkylated or acylated to introduce a variety of substituents, while the nitrile group can be hydrolyzed, reduced, or undergo cycloaddition reactions to generate different heterocyclic systems.

Recent patent literature discloses the synthesis of indoline and thiophene derivatives from this compound that have been investigated as HIF-2α inhibitors. chiralen.com These compounds represent a class of targeted therapeutics with potential applications in oncology and other diseases characterized by hypoxia. The evaluation of these novel derivatives in cellular and biochemical assays is a critical step in the drug discovery process, aiming to identify compounds with the desired potency, selectivity, and drug-like properties.

Structure-Activity Relationship (SAR) studies are fundamental to understanding how chemical structure correlates with biological activity. For fluorinated analogs derived from this compound, SAR studies would systematically explore the impact of modifying the substituents on the aromatic ring and the nature of the groups attached to the hydroxyl and nitrile moieties.

While specific SAR studies on a broad series of this compound derivatives are not extensively detailed in publicly available literature, the general principles of SAR for fluorinated compounds are well-established. For example, a study on 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides as TRPV1 antagonists demonstrated that the position of the fluorine atom and other substituents on the aromatic ring significantly influenced the antagonist potency. nih.gov Such studies typically involve synthesizing a series of analogs where the position and nature of the substituents are varied, followed by biological testing to determine the effect of these changes. These investigations help in building a comprehensive picture of the chemical features required for optimal biological activity.

Key aspects of SAR studies for derivatives of this compound would likely include:

Position of the fluorine atom: While the starting material has fluorine at the 3-position, SAR studies might explore analogs with fluorine at other positions to probe different interactions within the target's binding site.

Substituents on the hydroxyl group: Varying the size, electronics, and hydrogen bonding potential of the group attached to the oxygen can significantly impact binding affinity and selectivity.

Modifications of the nitrile group: Transforming the nitrile into other functional groups, such as amides, carboxylic acids, or various heterocycles, can dramatically alter the compound's biological profile.

Role in Modulating Biological Pathways

The ultimate goal of synthesizing derivatives of this compound is to create molecules that can modulate specific biological pathways implicated in disease. As previously mentioned, a significant area of investigation for derivatives of this compound is the inhibition of HIF-2α. chiralen.com The HIF signaling pathway is a critical regulator of the cellular response to low oxygen levels (hypoxia) and is implicated in the progression of various cancers and other diseases. By inhibiting HIF-2α, these compounds can potentially disrupt the downstream processes that contribute to tumor growth and survival. The development of such targeted therapies highlights the crucial role that versatile chemical building blocks like this compound play in modern drug discovery.

Janus Kinase (JAK) Inhibition and Related Therapeutic Applications

The Janus kinase (JAK) family of enzymes, which includes JAK1, JAK2, JAK3, and TYK2, plays a pivotal role in the signaling pathways of numerous cytokines and growth factors that are integral to immune function and inflammation. By inhibiting these enzymes, JAK inhibitors can effectively modulate the immune response, making them a valuable class of drugs for treating a variety of autoimmune and inflammatory diseases.

While this compound itself is not identified as a direct Janus kinase (JAK) inhibitor, its significance lies in its role as a key precursor in the synthesis of more complex molecules designed to exhibit such activity. Patent literature discloses the use of this compound in the preparation of intricate chemical entities. For instance, it is a starting material in the synthesis of 3-fluoro-5-(((1S,2aR)-1,3,3,4,4-pentafluoro-2a-hydroxy-2,2a,3,4-tetrahydro-1H-cyclopenta[cd]inden-7-yl)oxy)benzonitrile sigmaaldrich.com. This highlights the utility of this compound as a foundational scaffold upon which more elaborate structures with potential therapeutic value, such as JAK inhibitors, can be constructed sigmaaldrich.com.

The development of selective JAK inhibitors is an active area of research, with a focus on designing molecules that can target specific JAK isoforms to maximize therapeutic efficacy while minimizing off-target effects. The structural motifs present in this compound, particularly the fluorinated phenyl ring, are often explored in the design of kinase inhibitors to enhance binding affinity and pharmacokinetic properties.

Table 1: Selected Janus Kinase Inhibitors and Their Therapeutic Applications This table provides examples of approved JAK inhibitors and is for informational purposes only. This compound is a potential building block for such molecules and is not itself an approved drug.

| Drug Name (Generic) | Target JAK Isoform(s) | Approved Therapeutic Indications (Examples) |

| Tofacitinib | JAK1, JAK2, JAK3 | Rheumatoid Arthritis, Psoriatic Arthritis, Ulcerative Colitis |

| Ruxolitinib | JAK1, JAK2 | Myelofibrosis, Polycythemia Vera |

| Baricitinib | JAK1, JAK2 | Rheumatoid Arthritis |

| Upadacitinib | JAK1 | Rheumatoid Arthritis, Psoriatic Arthritis, Atopic Dermatitis |

Investigation of Biological Activities in Cellular Systems (e.g., Hep G2 cells)

The investigation of the biological activities of chemical compounds in cellular systems is a fundamental aspect of drug discovery. The Hep G2 cell line, derived from a human liver carcinoma, is a widely used in vitro model to assess the cytotoxicity and other biological effects of new chemical entities. While specific studies detailing the comprehensive biological evaluation of this compound in Hep G2 cells are not extensively documented in publicly available literature, the broader class of benzonitrile derivatives has been subject to such investigations.

Research on various benzonitrile compounds has indicated that they can exhibit cytotoxic effects on Hep G2 cells. The assessment of cytotoxicity is a critical early step in the drug discovery process to identify compounds that may have anti-cancer properties or to flag potential for liver toxicity. These studies often involve exposing Hep G2 cells to a range of concentrations of the test compound and measuring cell viability using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The results are typically reported as the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

For instance, studies on other substituted benzonitriles have demonstrated dose-dependent cytotoxic effects on Hep G2 cells. While direct data for this compound is limited, the general understanding of this chemical class suggests that it would be a candidate for similar in vitro evaluation. Such studies would provide valuable insights into its potential as a therapeutic agent or its toxicological profile.

Table 2: Representative Data from a Hypothetical Cytotoxicity Study of a Benzonitrile Derivative on Hep G2 Cells This table is illustrative and does not represent actual experimental data for this compound. It serves to demonstrate the type of data generated from such a study.

| Concentration (µM) | Cell Viability (%) | Standard Deviation |

| 0 (Control) | 100 | 5.2 |

| 1 | 95 | 4.8 |

| 10 | 78 | 6.1 |

| 25 | 52 | 5.5 |

| 50 | 23 | 4.2 |

| 100 | 8 | 2.9 |

Further investigation into the biological activities of this compound in cellular systems like Hep G2 would be necessary to fully characterize its pharmacological profile and potential for development into a therapeutic agent.

Applications in Materials Science and Environmental Chemistry

Utilization in the Development of Advanced Materials

3-Fluoro-5-hydroxybenzonitrile serves as a versatile building block in the creation of advanced materials, including specialized polymers and liquid crystals. The presence of fluorine is particularly significant for tuning material properties.

While not a monomer that directly polymerizes on its own, this compound is a valuable precursor in the synthesis of more complex molecules that can then be used to build polymers. Its utility is demonstrated in multi-step synthetic processes where it is reacted with other compounds to form larger structural units. For instance, in the synthesis of complex pharmaceutical intermediates, this compound is reacted in the presence of a base with another molecule to form a larger, more functionalized compound google.com. This type of reaction is foundational in creating monomers for high-performance polymers, where specific properties are required. The class of compounds known as m-aryloxy phenols, to which this compound is related, are key components in the production of functional plastics like polyimide resins semanticscholar.org.

The general synthetic route often involves the reaction of the hydroxyl group of the benzonitrile (B105546) derivative. A patent describes a process where this compound is reacted with a complex cyclopenta[cd]indenyl derivative in the presence of a base to form an ether linkage. This reaction is a critical step in the synthesis of a larger, biologically active molecule, showcasing its role as a building block google.com.

Table 1: Role of this compound in Synthesis

| Reaction Type | Role of this compound | Resulting Linkage/Structure | Potential Polymer Application |

|---|---|---|---|

| Nucleophilic Aromatic Substitution | Building block | Ether linkage | Precursor for polyimides or other high-performance polymers |

The incorporation of fluorine atoms into organic molecules has a profound impact on their material properties, a principle that is extensively exploited in the design of liquid crystals (LCs). The lateral substitution of fluorine, as seen in this compound, is a key strategy for modifying the mesomorphic and electro-optical properties of LCs. biointerfaceresearch.commdpi.com

The introduction of a lateral fluorine substituent can lead to a reduction in the transition temperatures of liquid crystals. biointerfaceresearch.com This is a critical factor in developing LCs that operate at specific temperature ranges. Research on various fluorinated liquid crystals has shown that increasing the number of fluorine atoms generally lowers the transition temperature to the isotropic liquid phase and narrows the temperature range of the nematic phase. nih.gov

The high polarity and small size of the fluorine atom can enhance properties such as dielectric anisotropy, which is crucial for the performance of liquid crystal displays (LCDs). mdpi.com The effect of fluorine substitution is complex and highly dependent on its position within the molecule. While it often increases the temperature at which ferroelectric phases appear, it can either suppress or promote the formation of smectic phases, allowing for the fine-tuning of the liquid crystal's phase behavior. nih.gov

Environmental Analysis and Detection Methodologies

The detection and identification of synthetic organic compounds in the environment is a critical aspect of environmental chemistry. Methodologies such as non-targeted analysis using advanced spectrometric techniques are essential for identifying emerging contaminants.

Non-targeted analysis (NTA) is a powerful approach for identifying a wide range of chemicals in complex environmental samples like wastewater without pre-selecting specific analytes. biorxiv.org This methodology utilizes high-resolution mass spectrometry (HRMS) to screen for "known unknowns" and "unknown unknowns". jhu.edu Given its synthetic origin, this compound and its transformation products are potential targets for NTA in industrial or municipal wastewater effluents.

The NTA workflow involves sample collection, minimal preparation (like solid-phase extraction), and analysis using techniques such as liquid chromatography coupled with HRMS. biorxiv.org The resulting data is a complex mixture of chemical features that are then compared against spectral libraries and databases for putative identification. waters.com While specific detection of this compound in wastewater via NTA is not widely reported in the literature, the techniques are well-established for identifying a vast number of xenobiotic substances, including pharmaceuticals, pesticides, and industrial chemicals. biorxiv.orgca.gov

Liquid chromatography-mass spectrometry (LC-MS) is a cornerstone technique for the separation, detection, and quantification of organic compounds in various matrices. For a compound like this compound, LC-MS provides the sensitivity and selectivity needed for its analysis in complex mixtures. Chemical suppliers often provide LC-MS data to confirm the identity and purity of the compound. bldpharm.com

In environmental studies, LC-MS is frequently used for the analysis of pharmaceuticals and their metabolites in water samples. researchgate.net The methodology can be adapted for the detection of industrial chemicals like this compound. The process involves optimizing the chromatographic separation and the mass spectrometric detection parameters to achieve low limits of detection. Advanced LC-MS/MS methods can provide even greater specificity and are capable of detecting contaminants at trace levels (ng/L). mdpi.com

Advanced Computational Tools in Chemical Derivatization and Analysis

Computational chemistry plays a vital role in predicting the properties and reactivity of molecules, aiding in the design of new materials and in analytical method development. For this compound, computational tools can provide insights into its behavior.

Density Functional Theory (DFT) calculations are used to determine the optimized molecular structures and to understand the impact of substituents on the geometrical and electronic properties of molecules. For fluorinated liquid crystals, DFT helps in correlating the molecular structure with observed mesomorphic behaviors. biointerfaceresearch.com Such calculations can predict how the fluorine atom in this compound influences its dipole moment and potential for intermolecular interactions, which are key to its performance in materials.

Molecular docking is another computational technique that can predict the preferred orientation of a molecule when it binds to a larger target molecule, such as a protein. While often used in drug discovery, this tool can also be applied in materials science to understand interactions between small molecules and polymer chains or surfaces. For example, understanding the interaction of derivatives of hydroxybenzonitriles with biological targets has been explored using molecular docking.

In analytical chemistry, computational tools assist in the interpretation of mass spectra. In silico fragmentation can help confirm the identity of compounds detected in non-targeted analysis by predicting their fragmentation patterns in a mass spectrometer. nsf.gov

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

Deep Learning Models for Spectral Prediction and Metabolite Annotation

In the field of analytical and environmental chemistry, the identification of unknown compounds is a significant challenge. Deep learning models are being developed to predict the mass spectra of molecules, which can then be compared to experimental data to aid in identification. nih.govnih.gov These models are trained on large datasets of known compounds and their corresponding spectra. While there is no specific mention of this compound being used in the training of these models, it, along with a vast number of other organic molecules, could potentially be included in the chemical space used to develop and validate such predictive tools for metabolite annotation and the identification of environmental contaminants. nih.govnih.govresearchgate.net

In Silico Spectral Library Development for Chemical Identification